N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring, which is further connected to a pyrimidine ring and an ethane-1,2-diamine moiety. The compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine typically involves multi-step reactions. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-chlorobenzaldehyde with hydrazine hydrate and an appropriate diketone under reflux conditions.
Pyrimidine ring synthesis: The pyrazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2-chloropyrimidine, in the presence of a base like potassium carbonate.
Attachment of the ethane-1,2-diamine moiety: The final step involves the reaction of the pyrimidine-pyrazole intermediate with N,N-dimethylethane-1,2-diamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. Purification methods like recrystallization and column chromatography are often used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF (dimethylformamide).
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with potential changes in the pyrazole or pyrimidine rings.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[1-(3-bromophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine
- N-[4-[1-(3-fluorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine
- N-[4-[1-(3-methylphenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine
Uniqueness
The uniqueness of N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6/c1-23(2)9-8-20-17-19-7-6-16(22-17)13-11-21-24(12-13)15-5-3-4-14(18)10-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASDYJOZPHRWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC=CC(=N1)C2=CN(N=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.